
2-(tert-Butyl)-3-nitronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(tert-Butyl)-3-nitronaphthalene is an organic compound that belongs to the class of nitroaromatic compounds It features a naphthalene ring substituted with a tert-butyl group at the second position and a nitro group at the third position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-3-nitronaphthalene typically involves nitration of 2-tert-butylnaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, concentration, and reaction time, leading to higher yields and purity of the final product. The use of flow reactors also enhances safety by minimizing the risk of runaway reactions.
化学反应分析
Types of Reactions
2-(tert-Butyl)-3-nitronaphthalene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and sulfonating agents.
Oxidation: The naphthalene ring can be oxidized to form quinones or other oxidized derivatives using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst, sulfonating agents like sulfur trioxide.
Oxidation: Potassium permanganate in alkaline conditions, chromium trioxide in acetic acid.
Major Products Formed
Reduction: 2-(tert-Butyl)-3-aminonaphthalene.
Substitution: 2-(tert-Butyl)-3-halogenonaphthalene, 2-(tert-Butyl)-3-sulfonaphthalene.
Oxidation: Naphthoquinones and other oxidized derivatives.
科学研究应用
2-(tert-Butyl)-3-nitronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.
Biology: The compound can be used in studies related to the interaction of nitroaromatic compounds with biological systems. It serves as a model compound for understanding the behavior of similar nitroaromatic compounds in biological environments.
Medicine: Research is ongoing to explore the potential of this compound and its derivatives as pharmaceutical agents. Its nitro group can be modified to create compounds with potential therapeutic properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 2-(tert-Butyl)-3-nitronaphthalene is primarily related to its nitro group. The nitro group can undergo reduction to form reactive intermediates such as nitroso and hydroxylamine derivatives. These intermediates can interact with biological molecules, leading to various biochemical effects. The compound can also undergo electrophilic aromatic substitution reactions, allowing it to interact with other chemical species and form new compounds.
相似化合物的比较
Similar Compounds
- 2-(tert-Butyl)-3-aminonaphthalene
- 2-(tert-Butyl)-3-halogenonaphthalene
- 2-(tert-Butyl)-3-sulfonaphthalene
- 2-(tert-Butyl)-3-naphthoquinone
Uniqueness
2-(tert-Butyl)-3-nitronaphthalene is unique due to the presence of both a tert-butyl group and a nitro group on the naphthalene ring. This combination of substituents imparts distinct chemical properties to the compound, such as increased stability and reactivity. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules. The nitro group, on the other hand, is an electron-withdrawing group that can participate in various redox reactions, making the compound versatile for different applications.
属性
分子式 |
C14H15NO2 |
|---|---|
分子量 |
229.27 g/mol |
IUPAC 名称 |
2-tert-butyl-3-nitronaphthalene |
InChI |
InChI=1S/C14H15NO2/c1-14(2,3)12-8-10-6-4-5-7-11(10)9-13(12)15(16)17/h4-9H,1-3H3 |
InChI 键 |
AEPMJQXEPRKPLJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC2=CC=CC=C2C=C1[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B11880614.png)
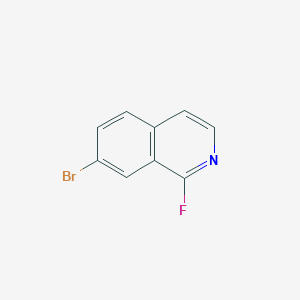
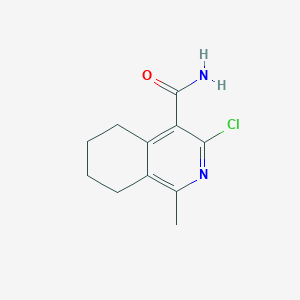

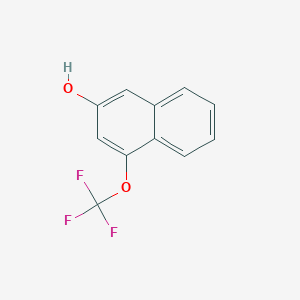

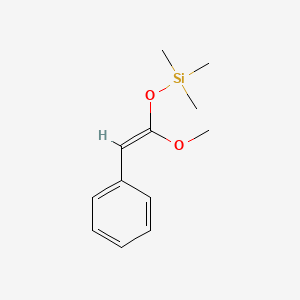

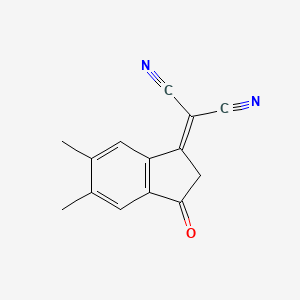

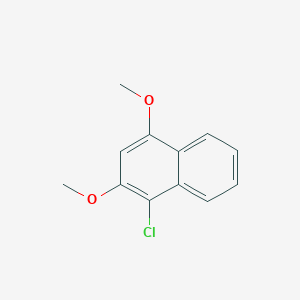
![2-(Bromomethyl)-6-hydroxybenzo[d]oxazole](/img/structure/B11880665.png)
